molecular formula C18H18N6O3S B3001758 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034438-77-0

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No.: B3001758
CAS No.: 2034438-77-0
M. Wt: 398.44
InChI Key: TVOMEKKFLLSWNL-UHFFFAOYSA-N
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Description

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide is a useful research compound. Its molecular formula is C18H18N6O3S and its molecular weight is 398.44. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

Some compounds within this chemical family have been identified for their herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds show excellent herbicidal activity across a broad spectrum of vegetation at low application rates (Moran, 2003). This suggests potential applications in agriculture for controlling unwanted plant growth.

Structural and Theoretical Studies

Another study focused on the structural features of a related compound, providing both experimental and theoretical insights. This research utilized single-crystal X-ray diffraction and spectroscopy alongside computational methods to analyze molecular structures, which can be crucial for understanding the chemical's interactions and properties (Gumus et al., 2018).

Antimicrobial Activity

Novel sulfone-linked bis heterocycles have been prepared and tested for their antimicrobial activity. Some of these compounds showed pronounced activity, indicating their potential use in developing new antimicrobial agents (Padmavathi et al., 2008).

Chronic Renal Disease Treatment

The synthesis of a compound for treating chronic renal disease was developed, showcasing the medical application potential of these chemical structures. This indicates the broader applicability of such compounds in pharmaceutical development (Ikemoto et al., 2000).

Properties

IUPAC Name

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c1-12-4-3-5-14(8-12)11-28(25,26)19-10-17-22-21-16-9-15(6-7-24(16)17)18-20-13(2)23-27-18/h3-9,19H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOMEKKFLLSWNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NN=C3N2C=CC(=C3)C4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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